BenchChemオンラインストアへようこそ!

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Lipophilicity Drug-likeness SAR optimisation

4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid delivers quantifiable advantage over close analogs: XLogP3 0.7 (vs ~0 for unsubstituted) improves permeability without excessive lipophilicity; pKa 3.07 (vs 3.59 for 4-chloro) ensures predictable acylation reactivity; bp 392°C supports high-temperature transformations; bromine enables anomalous scattering (f'' ≈1.3 e⁻) for SAD phasing and halogen bonding (~2–5 kJ/mol). The linear 4-substituted chain preserves 4 rotatable bonds, avoiding conformational restriction. Procure CAS 898054-60-9, purity ≥95%, for consistent ADME, structural biology and parallel synthesis outcomes.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
CAS No. 1006453-39-9; 898054-60-9
Cat. No. B2416717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-1H-pyrazol-1-yl)butanoic acid
CAS1006453-39-9; 898054-60-9
Molecular FormulaC7H9BrN2O2
Molecular Weight233.065
Structural Identifiers
SMILESC1=C(C=NN1CCCC(=O)O)Br
InChIInChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12)
InChIKeyKBDNPXBZZYBXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid (CAS 1006453-39-9 / 898054-60-9): Core Physicochemical Profile and Building-Block Classification


4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid (CAS 1006453-39-9; also registered as 898054-60-9) is a heterocyclic building block comprising a 4-bromopyrazole ring N-alkylated with a linear butanoic acid spacer [1]. It belongs to the 1-substituted-pyrazole-alkanoic acid series and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology, owing to its bifunctional architecture that permits orthogonal derivatisation at the carboxylic acid terminus and at the bromine-substituted C-4 position of the pyrazole . The compound exhibits a molecular formula of C₇H₉BrN₂O₂, a molecular weight of 233.06 g·mol⁻¹, and a computed lipophilicity (XLogP3-AA) of 0.7 [1]. Typical commercial purity is ≥95% .

Why 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid Cannot Be Casually Interchanged with Other Pyrazole-Butanoic Acid Analogs


Even within the seemingly narrow class of 1-(pyrazol-1-yl)butanoic acids, systematic variation in the C-4 halogen substituent (Br vs. Cl vs. H) and the position of the carboxylate-bearing chain (1-alkyl vs. 2-alkyl attachment) generates measurable shifts in lipophilicity, acid strength, boiling point, and molecular flexibility. As detailed quantitatively in Section 3, the 4-bromo derivative presents a distinct partition coefficient (XLogP3 0.7 [1] vs. ~0 for the unsubstituted congener ), a moderately stronger carboxylic acid (pKa 3.07 [2] vs. 3.59 for the chloro analog [3]), and a higher boiling point (392.4 °C ) than the unsubstituted pyrazole (335.7 °C ). Furthermore, the linear 1-butyl chain installs four rotatable bonds, whereas the 2-substituted isomer possesses three , affecting conformational sampling in target-binding or crystallisation screens. These quantifiable differences in physicochemical properties mean that replacing this building block with a close structural analog will alter downstream synthetic reactivity, purification behaviour, and ultimately the pharmacokinetic or pharmacodynamic profile of derived molecules, making unverified generic substitution scientifically inadvisable.

4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity (XLogP3/LogP) Comparison Across C-4 Substituents

The lipophilicity of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is deliberately tuned by the bromine substituent. The target compound has a computed XLogP3-AA of 0.7 [1], situating it between the more polar unsubstituted pyrazole (XLogP3 = 0; LogP 0.31–0.75 ) and the more lipophilic 2-bromo regioisomer (XLogP3 = 1.5 ). The 4-chloro analog displays a LogP of 1.01 (ChemBase) [2], which overlaps but does not replicate the bromine-induced polarisability. This rank-order difference is critical for medicinal chemists tuning logD for permeability or solubility.

Lipophilicity Drug-likeness SAR optimisation

Acid Dissociation Constant (pKa) Differentiates Br from Cl Analog

The carboxylic acid pKa of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is 3.07, as computed by JChem [1]. The direct 4-chloro analog possesses a pKa of 3.59 [2], a shift of +0.52 log units. The bromine substituent, being more electron-withdrawing through the σ-bond framework than chlorine in this specific geometric arrangement, enhances the acidity of the terminal carboxyl group. This 3.3-fold difference in Ka (ΔpKa 0.52) means that at pH values near physiological or in standard coupling buffers, the bromo compound will exist in a measurably higher proportion of the reactive carboxylate form, affecting both aqueous solubility and acylation reaction kinetics.

Acid strength Reactivity Salt formation

Boiling Point Elevation as a Measure of Intermolecular Forces and Purification Suitability

The predicted boiling point of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is 392.4±22.0 °C at 760 mmHg . This is 57 °C higher than the unsubstituted 4-(1H-pyrazol-1-yl)butanoic acid (335.7±25.0 °C ) and 39 °C higher than the 2-bromo regioisomer (353.3±22.0 °C ). The elevated boiling point reflects stronger intermolecular interactions attributable to the larger, more polarisable bromine atom combined with the linear chain geometry that permits more extensive van der Waals contacts in the liquid phase. This thermal property has practical implications for chromatographic purification and vacuum distillation protocols.

Thermal stability Purification Distillation

Density and Rotatable Bond Count as Structural Rigidity Determinants

4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid possesses a predicted density of 1.7±0.1 g/cm³ , substantially higher than the unsubstituted analog (1.2±0.1 g/cm³ ) and identical within error to the 2-bromo isomer (1.7±0.1 g/cm³ ), confirming that bromine mass dominates this property. More relevant to binding conformations, the target compound has 4 rotatable bonds [1], whereas the 2-substituted regioisomer has only 3 rotatable bonds . The extra rotatable bond, arising from the linear butylene chain, provides greater conformational flexibility that can be advantageous for induced-fit binding to protein pockets but may impose an entropic penalty that must be compensated in lead optimisation.

Molecular flexibility Conformational analysis Density

Bromine as a Heavy Atom for X-ray Crystallography and Halogen Bonding

The bromine atom at the pyrazole C-4 position serves dual purpose in structure-based drug design. First, its anomalous scattering signal (f'' at Cu Kα ≈ 1.3 e⁻) facilitates experimental phasing of protein–ligand co-crystal structures. Second, the C–Br bond can engage in halogen bonding (σ-hole interaction) with backbone carbonyl oxygen atoms in protein binding sites, an interaction not available to the C–H (unsubstituted) or C–Cl (chloro) analogs. While quantitative halogen-bond energy comparisons for this specific scaffold have not been published, class-level data indicate C–Br···O interactions can contribute up to approximately 2–5 kJ/mol of additional binding enthalpy relative to C–Cl···O contacts [1]. The 4-position attachment ensures the bromine projects away from the butanoic acid chain, making it sterically accessible for such interactions.

Crystallography Halogen bonding Fragment-based drug discovery

Optimal Deployment Scenarios for 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Series Requiring Precisely Tuned Lipophilicity (XLogP3 ~0.7)

When a medicinal chemistry program demands a pyrazole-containing building block with a lipophilicity window near XLogP3 0.7—sufficiently above the unsubstituted analog (XLogP3 0 ) to improve passive membrane permeability, yet below the more lipophilic 2-bromo isomer (XLogP3 1.5 ) to avoid excessive logD-driven off-target binding or poor solubility—4-(4-bromo-1H-pyrazol-1-yl)butanoic acid provides a quantitatively defined middle ground. The 0.7 log unit increase relative to the hydrogen analog is achieved without introducing the conformational restriction inherent to the 2-substituted chain, as demonstrated by the 4 vs. 3 rotatable bond comparison [1]. Procurement should specify CAS 898054-60-9 with purity ≥95% (standard commercial specification) to ensure batch-to-batch consistency in logD-driven ADME parameters.

Fragment-Based Drug Discovery: Built-in Anomalous Scatterer for Crystallographic Phasing

In fragment-based screening campaigns, rapid experimental structure determination is rate-limiting. 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid incorporates a bromine atom at a position sterically accessible for halogen bonding to protein backbone carbonyls while providing anomalous scattering (f'' ≈ 1.3 e⁻ at Cu Kα) sufficient for SAD/MAD phasing without the need for additional heavy-atom derivatisation. Class-level evidence indicates C–Br···O interactions can add ~2–5 kJ/mol of binding enthalpy [2], offering a measurable advantage over the chloro analog (f'' ≈ 0.7 e⁻) for both structural biology and binding affinity. This scenario is supported by the branched vs. linear chain differentiation: the 4-substituted linear chain allows unobstructed access for the bromine to engage in halogen bonding, whereas the 2-substituted isomer places the bromine in a sterically more constrained environment.

Synthetic Methodology Development: Carboxylic Acid pKa as a Selection Criterion for Amide Coupling Reactivity

The pKa of 3.07 for the target compound [3] versus 3.59 for the 4-chloro analog [4] (a 3.3-fold difference in Ka) directly impacts the choice of coupling reagents and the pH profile of acylation reactions. In amide bond formation, the more acidic bromo compound will be more extensively deprotonated at typical coupling pH (7–8), enhancing nucleophilic attack by amine coupling partners. For parallel library synthesis where reaction conditions must be standardised across diverse building blocks, the bromo derivative's distinct acidity profile (ΔpKa +0.52 relative to chloro) provides a predictable, quantifiable basis for selecting the optimal halogen-substituted pyrazole building block rather than treating all 4-halopyrazole-butanoic acids as interchangeable commodities.

Thermal Process Development: High-Boiling Building Block for Solvent-Free or High-Temperature Reactions

With a predicted boiling point of 392.4±22.0 °C —approximately 57 °C above the unsubstituted pyrazole-butanoic acid (335.7 °C )—the target compound is better suited for high-temperature synthetic transformations (e.g., microwave-assisted reactions, melt-phase polymerisations, or solvent-free condensations) where lower-boiling analogs would evaporate or degrade. The quantified thermal stability window enables process chemists to select this brominated building block for reactions conducted above 150 °C with confidence that the compound will remain in the liquid phase, reducing mass-transfer limitations and improving reaction homogeneity.

Quote Request

Request a Quote for 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.